![molecular formula C19H12F3N3O2S2 B2936348 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2319923-21-0](/img/structure/B2936348.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

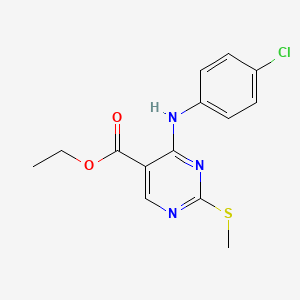

The compound “N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a phenyl ring, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[5,4-b]pyridines can be synthesized from thiazole or thiazolidine derivatives followed by pyridine annulation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine ring system is a bicyclic structure with nitrogen and sulfur atoms in the ring. The phenyl and benzenesulfonamide groups are attached to this ring system .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present. For instance, the sulfonamide group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Applications De Recherche Scientifique

Biochemical Inhibition and Neurological Applications

One of the significant applications of related sulfonamide compounds involves their role as inhibitors of specific enzymes, such as kynurenine 3-hydroxylase. These compounds have been studied for their potential in neuroprotective therapies, particularly in the context of neurological damage and diseases. For instance, sulfonamides like Ro-61-8048 have shown high-affinity inhibition of kynurenine 3-hydroxylase in vitro, leading to increased kynurenic acid concentrations in the brain, which may have implications for treating neurological disorders (S. Röver et al., 1997).

Antimicrobial and Anticancer Properties

Sulfonamide derivatives have been explored for their antimicrobial and anticancer properties. Research on novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives has indicated potential anti-inflammatory, analgesic, antioxidant, and anticancer activities. These compounds have shown promising results in not causing tissue damage in vital organs, making them potential candidates for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Pharmacokinetics and Oral Bioavailability

The pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives have been studied in animal models. These studies help understand how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development. For example, research on beta3-adrenergic receptor agonists has provided insights into improving oral bioavailability, a key factor in the effectiveness of potential medications (R. Stearns et al., 2002).

Synthetic Methodologies

Advancements in synthetic methodologies for producing sulfonamide compounds have broad implications for medicinal chemistry. For instance, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines showcases a metal-free approach, highlighting the efficiency and versatility of new synthetic routes in producing complex molecules for further pharmacological testing (A. Mariappan et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)14-4-1-2-6-16(14)29(26,27)25-13-9-7-12(8-10-13)17-24-15-5-3-11-23-18(15)28-17/h1-11,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLCPVSACHLESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)

![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)

![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)

![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)